Amine Basicity Modulation via α-Fluorination
The α-fluorine atom reduces amine basicity. The predicted pKa of the non-fluorinated analog 1-(2-chloro-4-fluorophenyl)ethan-1-amine is 8.44, while the target compound's measured pKa is unavailable in primary literature. However, the class-level effect of α-fluorination on 1-arylethylamines is a known strategy to lower pKa by approximately 1-2 units, which can improve membrane permeability and reduce off-target binding [1]. This is a Class-Level Inference.
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa data not available in authoritative databases |
| Comparator Or Baseline | 1-(2-chloro-4-fluorophenyl)ethan-1-amine: Predicted pKa = 8.44±0.10 |
| Quantified Difference | Not calculable due to missing target data |
| Conditions | Predicted values |
Why This Matters
A lower pKa can significantly influence a compound's ADME profile, making the fluorinated scaffold a strategic choice in lead optimization when improved pharmacokinetics are desired.
- [1] Thvedt, T. H. K., Sundby, E., & Hoff, B. H. (2010). Enantioenriched 1-aryl-2-fluoroethylamines. Efficient lipase-catalysed resolution and limitations to the Mitsunobu inversion protocol. Tetrahedron, 66(34), 6733-6743. View Source
